Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate
Description
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate is a chemical compound . It is a yellow solid with a melting point of 230–232°C . The molecular formula is C11H9NO3S.
Synthesis Analysis
The synthesis of Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis
The molecular structure of Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 . Its ^1H NMR and ^13C NMR spectra provide further information about the structure .Physical And Chemical Properties Analysis
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate is a yellow solid with a melting point of 230–232°C . Its molecular formula is C11H9NO3S.Future Directions
The future directions for research on Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the diverse biological activities of similar compounds , it may also be of interest to explore its potential applications in medicine and other fields.
properties
IUPAC Name |
ethyl 4-oxothiopyrano[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-2-15-11(14)8-6-16-10-7(9(8)13)4-3-5-12-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAFBMYIIFJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C(C1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162858 | |
Record name | 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate | |
CAS RN |
1352398-11-8 | |
Record name | 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352398-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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